![molecular formula C14H20N4O2.HCl B1139115 二肽基肽酶 IV 抑制剂 III CAS No. 866396-34-1](/img/structure/B1139115.png)
二肽基肽酶 IV 抑制剂 III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE is a complex organic compound with the molecular formula C14H20N4O2.HCl and a molecular weight of 312.79. This compound is known for its unique structure, which includes a cyclopentyl group, a pyrrolidine ring, and two nitrile groups. It is used in various scientific research applications due to its distinctive chemical properties.
科学研究应用
Inhibitory Potency
The inhibitory potency of DPPI 1c against DPP-IV has been characterized with an IC50 value of approximately 104 nM. This indicates strong selectivity towards DPP-IV compared to other related enzymes, which typically exhibit IC50 values greater than 30 μM .
Effects on Glucose Metabolism
Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. In studies involving fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a decrease in plasma glucose levels by 46% to 67% following an oral glucose challenge. Additionally, the compound was shown to reduce plasma DPP-IV activity by about 50% while increasing GLP-1 levels .
Case Studies
- Diabetes Management in Animal Models
- Comparative Studies with Other DPP-IV Inhibitors
作用机制
Target of Action
Dipeptidylpeptidase IV Inhibitor III, also known as PD118635 or DPPI 1c hydrochloride, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a widely expressed enzyme that exerts catalytic activity, cleaving proteins containing a position 2 alanine or proline .
Mode of Action
Dipeptidylpeptidase IV Inhibitor III acts by inhibiting the DPP-4 enzyme . This inhibition prevents the degradation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . The inhibition of DPP-4 leads to an increase in the levels of these incretins .
Biochemical Pathways
The inhibition of DPP-4 affects several biochemical pathways. The primary pathway involves the enhancement of glucose-dependent insulin secretion . By preventing the degradation of incretins like GLP-1 and GIP, DPP-4 inhibitors increase their levels, leading to enhanced insulin secretion in a glucose-dependent manner . This results in improved glycemic control .
Pharmacokinetics
Dpp-4 inhibitors generally have high aqueous solubility . They are orally active and have been shown to be efficacious and well-tolerated
Result of Action
The primary result of the action of Dipeptidylpeptidase IV Inhibitor III is the improvement of glucose tolerance . By inhibiting DPP-4 and thereby increasing incretin levels, it enhances glucose-dependent insulin secretion, leading to better control of blood glucose levels . This makes DPP-4 inhibitors useful in the management of type 2 diabetes .
Action Environment
Factors such as diet and lifestyle can influence the risk and management of conditions like type 2 diabetes, which dpp-4 inhibitors are used to treat
生化分析
Biochemical Properties
DPPI 1c hydrochloride functions primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, DPPI 1c hydrochloride increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance . The compound exhibits high selectivity for DPP-IV over other enzymes with DPP-like activity, making it a valuable tool in biochemical research .
Cellular Effects
DPPI 1c hydrochloride has been shown to influence various cellular processes, particularly those related to glucose metabolism. In diabetic mice, the compound increases plasma GLP-1 levels and improves glucose tolerance following an oral glucose challenge . Additionally, DPPI 1c hydrochloride decreases plasma DPP-IV activity by approximately 50%, further enhancing its therapeutic potential . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are primarily mediated through its inhibition of DPP-IV and subsequent increase in GLP-1 levels .
Molecular Mechanism
At the molecular level, DPPI 1c hydrochloride exerts its effects by binding to the active site of DPP-IV, thereby inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones such as GLP-1, leading to increased levels of these hormones in the bloodstream . The elevated GLP-1 levels enhance insulin secretion, inhibit glucagon release, and improve glucose homeostasis . The compound’s selectivity for DPP-IV over other enzymes is attributed to its unique chemical structure, which allows for specific binding interactions with the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DPPI 1c hydrochloride have been observed to change over time. The compound is stable under desiccated conditions at room temperature and has a shelf life of up to four years . In in vitro and in vivo studies, DPPI 1c hydrochloride has demonstrated sustained inhibition of DPP-IV activity and prolonged elevation of GLP-1 levels . Long-term exposure to the compound has been associated with improved glucose tolerance and enhanced insulin secretion in diabetic animal models .
Dosage Effects in Animal Models
The effects of DPPI 1c hydrochloride vary with different dosages in animal models. In diabetic mice, doses ranging from 0.3 to 5 mg/kg have been shown to decrease plasma glucose levels by 46 to 67% following an oral glucose challenge . Higher doses of the compound have been associated with increased plasma GLP-1 levels and improved glucose tolerance . Excessive dosages may lead to adverse effects, including hypoglycemia and potential toxicity .
Metabolic Pathways
DPPI 1c hydrochloride is involved in metabolic pathways related to glucose homeostasis. By inhibiting DPP-IV, the compound prevents the degradation of incretin hormones such as GLP-1, thereby enhancing their biological activity . This inhibition leads to increased insulin secretion, improved glucose tolerance, and better overall metabolic control . The compound’s interactions with enzymes and cofactors involved in these pathways are crucial for its therapeutic effects .
Transport and Distribution
Within cells and tissues, DPPI 1c hydrochloride is transported and distributed through various mechanisms. The compound’s solubility in water and DMSO facilitates its uptake and distribution in biological systems . Once inside the cells, DPPI 1c hydrochloride interacts with DPP-IV and other biomolecules, leading to its accumulation in specific tissues . The compound’s distribution is influenced by its binding to transporters and binding proteins, which play a role in its localization and activity .
Subcellular Localization
DPPI 1c hydrochloride’s subcellular localization is primarily determined by its interactions with DPP-IV and other cellular components. The compound’s binding to DPP-IV directs it to specific subcellular compartments where the enzyme is active . Additionally, post-translational modifications and targeting signals may influence the compound’s localization within cells . These factors are critical for the compound’s activity and function in inhibiting DPP-IV and modulating glucose metabolism .
准备方法
The synthesis of 1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE involves multiple steps. The synthetic route typically starts with the preparation of the cyclopentyl group, followed by the introduction of the amino and acetyl groups. The pyrrolidine ring is then formed, and the nitrile groups are added. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxymethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE can be compared with similar compounds such as:
2-{[1-(hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride: This compound shares a similar cyclopentyl group but differs in its overall structure and functional groups.
Cyclopentolate: Another compound with a cyclopentyl group, used primarily in ophthalmology
生物活性
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE, commonly referred to as DPPI 1c or Dipeptidyl Peptidase IV Inhibitor III, is a synthetic compound with significant biological activity primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound has garnered attention in the context of diabetes management due to its ability to enhance insulin secretion and improve glucose tolerance.
- Molecular Formula : C14H21ClN4O2
- Molecular Weight : 312.8 g/mol
- CAS Number : 866396-34-1
- IUPAC Name : (2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride
DPPI 1c selectively inhibits DPP-IV, an enzyme that degrades incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-IV, this compound increases GLP-1 levels in the plasma, which enhances insulin secretion from pancreatic beta cells and reduces glucagon secretion from alpha cells, leading to lower blood glucose levels.
Inhibition Potency
The inhibitory potency of DPPI 1c is characterized by an IC50 value of approximately 104 nM , indicating strong selectivity towards DPP-IV compared to other DPP-like enzymes (IC50 > 30 μM) .
In Vivo Studies
Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. For instance:
- In fasted diabetic KK/H1J mice, administration of DPPI 1c at doses ranging from 0.3 to 5 mg/kg resulted in a decrease of plasma glucose levels by 46% to 67% during oral glucose challenges .
- The compound also decreased plasma DPP-IV activity by approximately 50% , contributing to its hypoglycemic effects .
Effects on GLP-1 Levels
DPPI 1c has been shown to increase plasma GLP-1 levels, which is crucial for enhancing insulin secretion and improving overall glucose metabolism. This effect underscores its potential therapeutic application in type 2 diabetes management.
Comparative Analysis with Other DPP-IV Inhibitors
To better understand the unique properties of DPPI 1c, it is beneficial to compare it with other known DPP-IV inhibitors:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Sitagliptin | Dipeptidyl peptidase IV inhibitor | Used for type 2 diabetes |
Saxagliptin | Dipeptidyl peptidase IV inhibitor | Antidiabetic agent |
Linagliptin | Long-acting Dipeptidyl peptidase IV inhibitor | Effective in glycemic control |
Uniqueness : While all these compounds are classified as DPP-IV inhibitors, DPPI 1c exhibits distinct structural features such as the cis configuration of the pyrrolidine ring and specific functional groups that may confer unique pharmacokinetic properties and selectivity .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of DPPI 1c:
- A study involving diabetic mice indicated that the compound not only improved glucose tolerance but also did so with minimal side effects typically associated with other antidiabetic medications .
- Another investigation focused on its pharmacokinetic properties, revealing that DPPI 1c maintains effective plasma concentrations conducive for therapeutic action without significant toxicity .
属性
IUPAC Name |
1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAHDCHQTNBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。